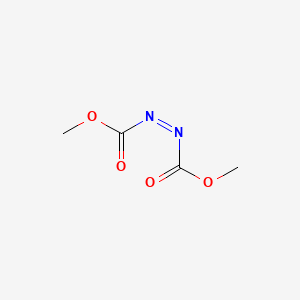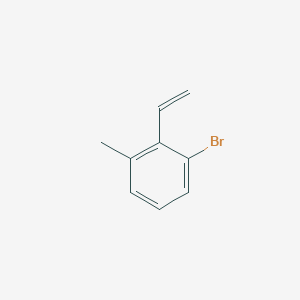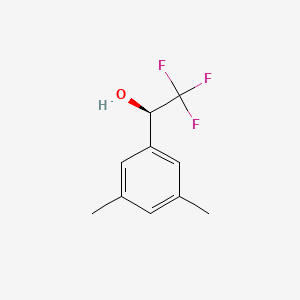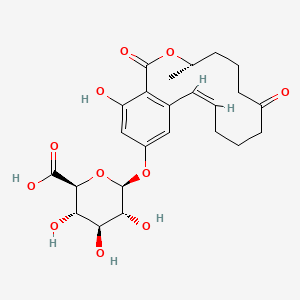
Zearalenone 14-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zearalenone 14-glucuronide is a conjugated mycotoxin derived from zearalenone, a xenoestrogenic mycotoxin produced by Fusarium species. Zearalenone is commonly found as a contaminant in crops and cereal-based products. This compound is formed through the glucuronidation process, where zearalenone is conjugated with glucuronic acid. This compound is of significant interest due to its potential toxicological effects and its role in the metabolism of zearalenone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zearalenone 14-glucuronide typically involves the enzymatic or chemical conjugation of zearalenone with glucuronic acid. Enzymatic synthesis can be achieved using liver microsomes or recombinant enzymes that catalyze the glucuronidation reaction. Chemical synthesis may involve the use of glucuronic acid derivatives and appropriate catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound is less common due to its specific application in research. large-scale synthesis can be achieved through biotechnological methods using microbial fermentation or enzymatic processes. These methods ensure the production of high-purity this compound for research and analytical purposes .
Analyse Des Réactions Chimiques
Types of Reactions
Zearalenone 14-glucuronide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of this compound can occur in the presence of β-glucuronidase, leading to the release of free zearalenone .
Common Reagents and Conditions
Hydrolysis: β-glucuronidase enzyme is commonly used to hydrolyze this compound to zearalenone.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride under controlled conditions.
Major Products Formed
The primary product formed from the hydrolysis of this compound is zearalenone. Other reactions may yield various oxidized or reduced derivatives of zearalenone .
Applications De Recherche Scientifique
Zearalenone 14-glucuronide has several scientific research applications:
Mécanisme D'action
Zearalenone 14-glucuronide exerts its effects primarily through its hydrolysis to zearalenone by β-glucuronidase. The released zearalenone can then interact with estrogen receptors, leading to estrogenic effects. This interaction can disrupt endocrine functions and cause reproductive disorders. The molecular targets include estrogen receptors, and the pathways involved are related to estrogen signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zearalenone: The parent compound, known for its estrogenic activity.
Zearalenone 14-sulfate: Another conjugated form of zearalenone with similar toxicological properties.
Zearalenone 14-glucoside: A glucoside conjugate of zearalenone with different metabolic and toxicokinetic profiles
Uniqueness
Zearalenone 14-glucuronide is unique due to its specific formation through glucuronidation, which affects its solubility, stability, and interaction with biological systems. Its role in the metabolism of zearalenone and its potential to release free zearalenone upon hydrolysis make it a critical compound for studying the toxicological effects of zearalenone .
Propriétés
Formule moléculaire |
C24H30O11 |
|---|---|
Poids moléculaire |
494.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(4S,12Z)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C24H30O11/c1-12-6-5-9-14(25)8-4-2-3-7-13-10-15(11-16(26)17(13)23(32)33-12)34-24-20(29)18(27)19(28)21(35-24)22(30)31/h3,7,10-12,18-21,24,26-29H,2,4-6,8-9H2,1H3,(H,30,31)/b7-3-/t12-,18-,19-,20+,21-,24+/m0/s1 |
Clé InChI |
FZLJLIKPCMZUSJ-XGHZKFQMSA-N |
SMILES isomérique |
C[C@H]1CCCC(=O)CCC/C=C\C2=C(C(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)C(=O)O1 |
SMILES canonique |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


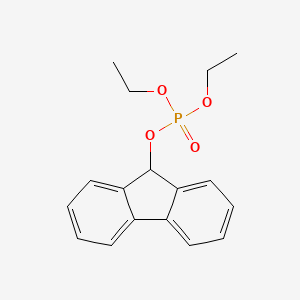

![2-([1,1'-Biphenyl]-4-yl)pyridine](/img/structure/B13124665.png)
![4-Chloro-5-(methylsulfonyl)thieno[2,3-d]pyrimidine](/img/structure/B13124667.png)
![Methyl 5-oxo-2,3,5,6-tetrahydro-1H-indolizino[6,7-B]indole-11-carboxylate](/img/structure/B13124669.png)
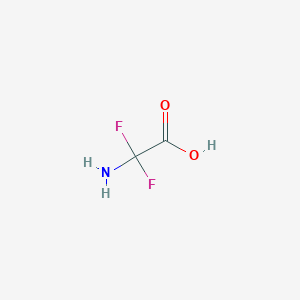
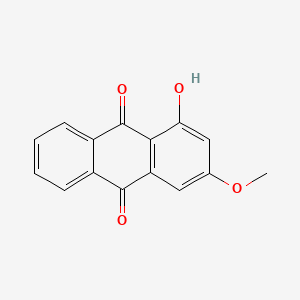
![2-Ethylthiazolo[5,4-c]pyridine](/img/structure/B13124689.png)

